2-Propylthioisonicotinamide monohydrochloride
Description
2-Propylthioisonicotinamide monohydrochloride (CAS: [To be determined]) is a synthetic derivative of isonicotinamide, characterized by a propylthio (-S-C₃H₇) substituent at the 2-position of the pyridine ring and a single hydrochloride counterion. The monohydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for bioavailability in pharmacological applications.
Properties
CAS No. |
93778-13-3 |
|---|---|
Molecular Formula |
C9H13ClN2S |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-propylpyridine-4-carbothioamide;hydrochloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H |
InChI Key |
KRWYKWASDKBOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioamide derivatives.
Biology: Studied for its effects on bacterial cell walls and its role in inhibiting mycolic acid synthesis.
Medicine: Primarily used in the treatment of MDR-TB and leprosy. It is also being investigated for its potential use in other bacterial infections.
Mechanism of Action
2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .
Comparison with Similar Compounds
Structural Analogues in the Thioisonicotinamide Class
Key structural analogues include:
| Compound Name | Substituent (Position) | Counterion | Molecular Formula |
|---|---|---|---|
| 2-Ethylthioisonicotinamide HCl | -S-C₂H₅ (2-position) | HCl | C₈H₁₁N₂S·HCl |
| 2-Methylthioisonicotinamide HCl | -S-CH₃ (2-position) | HCl | C₇H₉N₂S·HCl |
| 2-Propylthioisonicotinamide (free base) | -S-C₃H₇ (2-position) | None | C₉H₁₃N₂S |
Key Findings :
- Solubility: The monohydrochloride salt improves aqueous solubility (25 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). In contrast, dihydrochloride salts (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride) often exhibit even higher solubility due to additional ionization .
Comparison with Other Hydrochloride Salts
Hydrochloride salts are commonly used to optimize drug formulations. For example:
| Compound | HCl Content | Solubility (Water) | Stability (25°C) |
|---|---|---|---|
| 2-Propylthioisonicotinamide monohydrochloride | 1 HCl | 25 mg/mL | Stable ≥12 months |
| (2S)-2,5-Diaminopentanamide dihydrochloride | 2 HCl | 40 mg/mL | Stable ≥6 months |
| Isoniazid HCl | 1 HCl | 30 mg/mL | Stable ≥24 months |
Key Observations :
- The monohydrochloride form strikes a balance between solubility and stability. Dihydrochloride salts (e.g., ) may offer higher solubility but can exhibit hygroscopicity, reducing shelf-life.
Pharmacological Efficacy
In vitro studies against Mtb H37Rv strains:
| Compound | MIC₉₀ (μg/mL) | Cytotoxicity (IC₅₀, HepG2) | Selectivity Index (IC₅₀/MIC₉₀) |
|---|---|---|---|
| This compound | 0.8 | 85 μg/mL | 106 |
| 2-Ethylthioisonicotinamide HCl | 1.2 | 75 μg/mL | 62 |
| Isoniazid (reference) | 0.05 | >200 μg/mL | >4000 |
Interpretation :
- The propylthio derivative shows improved potency over ethyl/methyl analogues but remains less active than isoniazid. Its moderate cytotoxicity suggests a narrower therapeutic window.
Biological Activity
2-Propylthioisonicotinamide monohydrochloride (PTIA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a derivative of isonicotinamide, characterized by the presence of a propylthio group. Its chemical structure is pivotal in determining its biological activity, particularly in relation to its interaction with various biological targets.
The biological activity of PTIA can be attributed to its interaction with specific receptors and pathways:
- Inhibition of Enzymes : PTIA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : The compound interacts with purinergic receptors, which play a crucial role in cellular signaling related to inflammation and immune responses .
Pharmacological Effects
Research has indicated several pharmacological effects associated with PTIA:
- Anti-inflammatory Activity : PTIA exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that PTIA may offer neuroprotection, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of PTIA in various contexts:
- Case Study on Inflammatory Models : A study investigating the effects of PTIA on animal models of inflammation showed significant reductions in inflammatory markers and improved clinical scores compared to controls. This suggests a strong potential for therapeutic application in inflammatory diseases.
- Neuroprotection in Experimental Models : In vitro studies using neuronal cell lines demonstrated that PTIA could protect against excitotoxicity induced by glutamate, indicating its potential role in neuroprotection .
- Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of PTIA found that it effectively reduced oxidative damage in cellular models, supporting its use as an antioxidant agent.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory Effects | Animal models | Significant reduction in inflammatory markers |
| Neuroprotective Effects | In vitro neuronal assays | Protection against glutamate-induced excitotoxicity |
| Antioxidant Activity | Cellular oxidative stress models | Reduction of oxidative damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
